molecular formula C18H22INO2 B12806031 Ammonium, (beta-benzoyloxyphenethyl)trimethyl-, iodide CAS No. 73664-20-7

Ammonium, (beta-benzoyloxyphenethyl)trimethyl-, iodide

Cat. No.: B12806031
CAS No.: 73664-20-7
M. Wt: 411.3 g/mol
InChI Key: JHRCBERGOHNJLQ-UHFFFAOYSA-M
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Description

The compound NIOSH/BR1578010 Ammonium, (beta-hydroxyphenethyl)trimethyl-, iodide, benzoate (ester) . It has a molecular formula of C18-H22-N-O2.I and a molecular weight of 411.31 . This compound is primarily recognized for its applications in the field of medicine, particularly as a drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (beta-hydroxyphenethyl)trimethyl-, iodide, benzoate (ester) involves the esterification of benzoic acid with the corresponding ammonium salt. The reaction typically requires an acidic catalyst and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (beta-hydroxyphenethyl)trimethyl-, iodide, benzoate (ester): undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: The iodide ion can be substituted with other halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions are typically carried out in polar solvents like water or alcohols, with the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted ammonium salts.

Scientific Research Applications

Ammonium, (beta-hydroxyphenethyl)trimethyl-, iodide, benzoate (ester): has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its pharmacological properties and potential use in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ammonium, (beta-hydroxyphenethyl)trimethyl-, iodide, benzoate (ester) involves its interaction with specific molecular targets in the body. It acts by binding to receptors or enzymes, thereby modulating their activity. This interaction leads to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ammonium, (beta-hydroxyphenethyl)trimethyl-, chloride, benzoate (ester)
  • Ammonium, (beta-hydroxyphenethyl)trimethyl-, bromide, benzoate (ester)
  • Ammonium, (beta-hydroxyphenethyl)trimethyl-, fluoride, benzoate (ester)

Uniqueness

Ammonium, (beta-hydroxyphenethyl)trimethyl-, iodide, benzoate (ester): is unique due to its specific iodide ion, which imparts distinct chemical and pharmacological properties compared to its chloride, bromide, and fluoride counterparts. The iodide ion can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

73664-20-7

Molecular Formula

C18H22INO2

Molecular Weight

411.3 g/mol

IUPAC Name

(2-benzoyloxy-2-phenylethyl)-trimethylazanium;iodide

InChI

InChI=1S/C18H22NO2.HI/c1-19(2,3)14-17(15-10-6-4-7-11-15)21-18(20)16-12-8-5-9-13-16;/h4-13,17H,14H2,1-3H3;1H/q+1;/p-1

InChI Key

JHRCBERGOHNJLQ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2.[I-]

Origin of Product

United States

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